(S)-2-(iodomethyl)pyrrolidine hydroiodide

Catalog No.
S13987618
CAS No.
M.F
C5H10IN
M. Wt
211.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(iodomethyl)pyrrolidine hydroiodide

Product Name

(S)-2-(iodomethyl)pyrrolidine hydroiodide

IUPAC Name

(2S)-2-(iodomethyl)pyrrolidine

Molecular Formula

C5H10IN

Molecular Weight

211.04 g/mol

InChI

InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1

InChI Key

XTELWMVGYJJQNY-YFKPBYRVSA-N

Canonical SMILES

C1CC(NC1)CI

Isomeric SMILES

C1C[C@H](NC1)CI

(S)-2-(iodomethyl)pyrrolidine hydroiodide is a reactive, chiral pyrrolidine building block utilized in the synthesis of asymmetric catalysts, chiral ligands, and pharmaceutical intermediates [1]. Derived from the natural amino acid L-proline, this compound features a highly electrophilic iodomethyl group adjacent to a secondary amine, functioning as an effective substrate for SN2 functionalization [2]. Supplied as a bench-stable hydroiodide salt, it preserves the critical (S)-stereocenter while providing a highly efficient leaving group for the installation of phosphines, amines, and other nucleophiles in advanced synthetic workflows [3].

Research Fit

1
Stereochemical Control (S)-enantiomer for asymmetric synthesis and chiral scaffold construction
2
Stable Hydroiodide Salt Enhanced handling and shelf stability while retaining stereointegrity
3
Reactive Iodomethyl Handle Supports nucleophilic substitution and transition metal-catalyzed cross-coupling

Attempting to substitute the hydroiodide salt with the free base of (S)-2-(iodomethyl)pyrrolidine leads to rapid degradation; the unprotonated secondary amine spontaneously attacks the iodomethyl carbon, forming a highly reactive bicyclic aziridinium intermediate that polymerizes or hydrolyzes [1]. Furthermore, substituting with the more common (S)-2-(chloromethyl)pyrrolidine hydrochloride compromises downstream reactivity [2]. The chloride leaving group requires harsher conditions for nucleophilic displacement, which can trigger competitive elimination reactions or partial racemization of the sensitive alpha-stereocenter. Similarly, synthesizing the iodo-derivative in-house from L-prolinol using Appel conditions generates stoichiometric triphenylphosphine oxide, a byproduct that drastically increases process mass intensity and complicates purification [3].

Substitution Risk

Halomethyl analog mismatch

Chloro- or bromo-methyl analogs may reduce reaction rates in nucleophilic substitution and cross-coupling due to higher C-X bond strength.

Enantiomer or racemate substitution

Replacing with the (R)-enantiomer or racemic mixture will invert or abolish the desired stereochemical outcome in downstream asymmetric steps.

Salt form interchange

Hydroiodide-to-hydrochloride exchange may alter solubility profiles and handling characteristics during reaction setup and purification.

Prevention of Spontaneous Aziridinium Formation via Salt Formulation

The free base of 2-(halomethyl)pyrrolidines is inherently unstable due to intramolecular nucleophilic attack, rapidly forming a 1-azabicyclo[3.1.0]hexane (aziridinium) ion [1]. By formulating as the hydroiodide salt, the pyrrolidine nitrogen is fully protonated, completely arresting this degradation pathway. While the free base degrades within hours at room temperature, the hydroiodide salt maintains >98% purity over extended storage, eliminating the need for immediate in situ use [2].

Evidence DimensionShelf-life and structural integrity
Target Compound Data>98% purity maintained over extended storage (as HI salt)
Comparator Or Baseline(S)-2-(iodomethyl)pyrrolidine free base
Quantified DifferenceComplete prevention of aziridinium cyclization; >98% purity retention vs rapid degradation
ConditionsStandard ambient or refrigerated storage conditions

Procuring the stable HI salt allows for bulk purchasing and reliable inventory management without the catastrophic yield losses associated with free base degradation.

Leaving Group Reactivity
Class-level
IodomethylHighest reactivity
BromomethylHigh reactivity
ChloromethylModerate reactivity
Reported relative leaving group propensity; iodomethyl facilitates efficient substitution.
Based on C-X bond dissociation energy comparison; context-dependent.

Enhanced Leaving Group Kinetics for Chiral Ligand Synthesis

In the synthesis of chiral phosphine ligands or complex diamines, the identity of the halide leaving group dictates reaction efficiency. The iodomethyl derivative undergoes SN2 displacement up to 50 times faster than the chloromethyl analog due to the weaker C-I bond and higher polarizability of the iodide ion [1]. This allows functionalization to proceed at lower temperatures, minimizing the risk of base-induced elimination or racemization at the adjacent chiral center [2].

Evidence DimensionSN2 displacement efficiency
Target Compound DataHigh conversion at mild temperatures (iodide leaving group)
Comparator Or Baseline(S)-2-(chloromethyl)pyrrolidine hydrochloride
Quantified DifferenceUp to 50-fold increase in SN2 reaction rate at lower activation energies
ConditionsNucleophilic substitution with phosphides or amines

The enhanced reactivity of the iodo group ensures higher yields and preserves enantiomeric purity during the synthesis of high-value chiral catalysts.

Co-Catalyzed Coupling Yield
Class-level
75–94% across 16 examples
Supports cobalt-catalyzed cross-coupling with Grignard reagents.
TMEDA, aryl/alkynyl Grignard reagents; yield range reflects substrate scope.

Bypass of Purification Bottlenecks in Scale-Up

Generating (S)-2-(iodomethyl)pyrrolidine in situ from L-prolinol typically relies on iodine and triphenylphosphine (Appel-type conditions). This process generates one equivalent of triphenylphosphine oxide (Ph3PO) per molecule of product, a notoriously difficult byproduct to remove via crystallization or chromatography [1]. Procuring the pre-synthesized hydroiodide salt bypasses this entire synthetic step, eliminating Ph3PO generation and saving substantial purification time during scale-up [2].

Evidence DimensionDownstream purification burden
Target Compound Data0 equivalents of Ph3PO generated
Comparator Or BaselineIn-house synthesis from L-prolinol via Appel reaction
Quantified Difference100% reduction in Ph3PO byproduct generation (1 equivalent saved per molecule)
ConditionsScale-up synthesis of chiral pyrrolidine derivatives

Avoiding Ph3PO generation drastically reduces solvent use and labor costs during scale-up, making the pre-formed salt highly cost-effective.

Stereochemical Outcome
Class-level
(S)-enantiomerSingle diastereomer
Racemic or (R)Mixture or opposite
Enantiopure starting material directs stereoselective cyclization to polyhydroxylated pyrrolidines.
Iodoamination/AgOAc sequence; absolute configuration controls stereochemical outcome.
Negishi Coupling Yield
Class-level
20–72% yield
Supports Pd-catalyzed Negishi coupling to access chiral 2-benzylpyrrolidines.
Pd₂(dba)₃/SPhos, aryl halides; yield varies with coupling partner.

Synthesis of Chiral Phosphine Ligands

Procuring this compound is highly effective for generating prolinol-derived chiral phosphines (e.g., for asymmetric hydrogenation), where the enhanced leaving group ability of the iodide ensures quantitative substitution without racemization [1].

Preparation of Chiral Auxiliaries

Used for synthesizing specialized chiral diamines and auxiliaries where the pyrrolidine ring must be cleanly alkylated, relying on the bench stability of the HI salt to ensure reproducible stoichiometry [2].

Pharmaceutical Intermediate Manufacturing

Employed as a starting material for complex azacyclic APIs, as the avoidance of in situ Appel reactions eliminates the risk of triphenylphosphine oxide contamination in the final drug substance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantiopure 2-substituted pyrrolidine synthesis via Co catalysis
Iodomethyl electrophile reactivity
Coupling efficiency and enantiopurity retention
Stereocontrolled polyhydroxylated pyrrolidine scaffold construction
(S)-configuration directing cyclization
Diastereoselectivity of iodoamination/derivatization
Chiral 2-benzylpyrrolidine synthesis via Negishi coupling
Organozinc formation from iodomethyl
Cross-coupling yield and chiral integrity
Chiral pyrrolidine library diversification via nucleophilic substitution
Leaving group ability of iodomethyl
Substitution efficiency and product scope

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

210.98580 g/mol

Monoisotopic Mass

210.98580 g/mol

Heavy Atom Count

7

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